molecular formula C14H20N2O2 B13271052 2-(3-Amino-1-benzyl-5-methylpyrrolidin-3-yl)acetic acid

2-(3-Amino-1-benzyl-5-methylpyrrolidin-3-yl)acetic acid

Cat. No.: B13271052
M. Wt: 248.32 g/mol
InChI Key: JBHFSYBUSVURGG-UHFFFAOYSA-N
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Description

2-(3-Amino-1-benzyl-5-methylpyrrolidin-3-yl)acetic acid is a complex organic compound that features a pyrrolidine ring substituted with an amino group, a benzyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-1-benzyl-5-methylpyrrolidin-3-yl)acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the benzyl and methyl groups. The amino group is then introduced through a reductive amination process. The final step involves the addition of the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-1-benzyl-5-methylpyrrolidin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The benzyl group can be substituted with other aromatic or aliphatic groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon and solvents such as dichloromethane.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Secondary amines with altered functional groups.

    Substitution: Compounds with different aromatic or aliphatic groups replacing the benzyl group.

Scientific Research Applications

2-(3-Amino-1-benzyl-5-methylpyrrolidin-3-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Amino-1-benzyl-5-methylpyrrolidin-3-yl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The benzyl and methyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Amino-1-benzylpyrrolidin-3-yl)acetic acid: Lacks the methyl group, which may affect its binding properties and reactivity.

    2-(3-Amino-1-benzyl-5-methylpyrrolidin-3-yl)propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid, potentially altering its chemical behavior and applications.

Uniqueness

2-(3-Amino-1-benzyl-5-methylpyrrolidin-3-yl)acetic acid is unique due to the specific combination of functional groups and their spatial arrangement

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

2-(3-amino-1-benzyl-5-methylpyrrolidin-3-yl)acetic acid

InChI

InChI=1S/C14H20N2O2/c1-11-7-14(15,8-13(17)18)10-16(11)9-12-5-3-2-4-6-12/h2-6,11H,7-10,15H2,1H3,(H,17,18)

InChI Key

JBHFSYBUSVURGG-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN1CC2=CC=CC=C2)(CC(=O)O)N

Origin of Product

United States

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